molecular formula C7H7ClO2 B107037 4-Chloro-2-methoxyphenol CAS No. 16766-30-6

4-Chloro-2-methoxyphenol

Cat. No. B107037
CAS RN: 16766-30-6
M. Wt: 158.58 g/mol
InChI Key: FVZQMMMRFNURSH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyphenol is a chlorinated derivative of methoxyphenol, which is a type of phenolic compound. These compounds are known for their various biological activities and are often used as building blocks in organic synthesis. The chlorinated methoxyphenols are of particular interest due to their potential as metabolites of chlorophenolic compounds and their relevance in environmental chemistry .

Synthesis Analysis

The synthesis of chlorinated 4-methoxyphenols, including 4-chloro-2-methoxyphenol, typically involves the partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The synthesized compounds are then separated and purified using techniques such as flash chromatography. The purity and structure of these compounds are confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry . Additionally, Schiff bases of 4-chloro-2-methoxyphenol can be synthesized through condensation reactions involving aldehydes or ketones with primary amines .

Molecular Structure Analysis

The molecular structure of 4-chloro-2-methoxyphenol derivatives has been extensively studied using experimental techniques such as X-ray diffraction and various spectroscopic methods including IR, NMR, and UV-Vis spectrometry. These studies are often complemented by computational methods like density functional theory (DFT) to predict and confirm the structural geometry, vibration frequencies, and electronic properties of the molecules .

Chemical Reactions Analysis

4-Chloro-2-methoxyphenol and its derivatives participate in various chemical reactions. For instance, they can undergo condensation reactions to form Schiff bases, which are compounds with a characteristic carbon-nitrogen double bond. These reactions are typically facilitated by the presence of an aldehyde or ketone and a primary amine . The reactivity of these compounds can also be studied using computational methods such as Fukui function calculations, which help identify the most reactive sites on the molecule .

Physical and Chemical Properties Analysis

The physical properties of 4-chloro-2-methoxyphenol derivatives, such as melting points and solubility, can be determined experimentally. For example, Schiff base compounds derived from 4-chloro-2-methoxyphenol have been observed to have melting points in the range of 128-130°C and exhibit varying degrees of solubility in different solvents . The chemical properties, such as antioxidant activity, can be evaluated using methods like the DPPH radical method, which measures the compound's ability to act as a free radical scavenger .

Scientific Research Applications

Thermochemical and Calorimetric Studies

4-Chloro-2-methoxyphenol, as part of the methoxyphenols family, has been studied for its thermochemical properties. Methoxyphenols, including 4-Chloro-2-methoxyphenol, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties such as standard molar enthalpies of formation and vaporization enthalpies have been investigated for these compounds. Additionally, experimental and theoretical studies using methods like FTIR-spectroscopy and density functional theory (DFT) have been conducted to understand their thermochemical behavior (Varfolomeev et al., 2010).

Photoelectrocatalytic Degradation

Research on the photoelectrocatalytic degradation of 4-Chloro-2-methoxyphenol has been conducted, particularly focusing on its presence in water. This study used TiO2 in a tubular photo-reactor with continuous-flow and a low-pressure Hg lamp as the light source. The degradation rate of this compound under optimal conditions reached up to 98.7% after 270 minutes, demonstrating its potential in water treatment processes (Lu Yuan-ye, 2009).

Synthesis and Structural Analysis

4-Chloro-2-methoxyphenol has been synthesized as a model for chlorophenolic compounds' metabolites. The structural verification of chlorinated 4-Methoxyphenols has been confirmed using spectroscopic techniques like NMR and mass spectrometry, providing essential data for understanding its structural and chemical properties (Knuutinen et al., 1988).

Antioxidant Activity

The compound's derivative, poly(4-methoxyphenol), synthesized via enzyme-catalyzed polymerization, shows excellent antioxidant properties. This polymerization, performed in an aqueous micelle system, indicates that poly(4-methoxyphenol) could be a highly efficient antioxidant agent (Zheng et al., 2013).

Environmental Pollutant Assessment

4-Chloro-2-methoxyphenol has been evaluated as a pollutant using CeO2–ZrO2 nanocomposites in an electrochemical approach. This study highlights its significance in monitoring environmental and ecological safety, demonstrating its role as a chemical sensor probe for pollutant assessment (Rahman et al., 2020).

Safety And Hazards

4-Chloro-2-methoxyphenol is harmful if swallowed or inhaled, and it causes skin irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for 4-Chloro-2-methoxyphenol are not mentioned in the search results, it is used in various applications and research areas. For instance, one study investigated its removal from aqueous solutions using oil palm shell activated carbon .

properties

IUPAC Name

4-chloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQMMMRFNURSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074974
Record name Phenol, 4-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxyphenol

CAS RN

16766-30-6
Record name Phenol, 4-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methoxyphenol (5.0 g), 2-aminopyridine (0.3 g), and thionyl chloride (3.24 mL) were stirred at 70° C. in toluene (100 mL) for 19 hours. The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure to obtain the title compound as an oil (6.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
BK Hamad, AM Noor, AA Rahim - Journal of physical science, 2011 - jps.usm.my
… Abstract: Oil palm shell activated carbon (OPSAC) was investigated for adsorption of 4-chloro-2-methoxyphenol (4C2MP) in aqueous solution. The effects of solution pH, agitation time, …
Number of citations: 66 jps.usm.my
ZN Garba, I Ibrahim, AA Rahim - Avicenna Journal of …, 2021 - ajehe.umsha.ac.ir
A surface area of 1085.92 m 2/g and a monolayer adsorption capacity of 497.66 mg/g were obtained from the optimum activated carbon derived using Prosopis africana seed hulls (…
Number of citations: 6 ajehe.umsha.ac.ir
F Larachi, M Leroux, S Hamoudi… - Journal of Chemical & …, 2000 - ACS Publications
… New experimental data regarding the solubility of 5-chloro-4-hydroxy-3-methoxybenzaldehyde and 4-chloro-2-methoxyphenol in water were obtained in the temperature range 280 to …
Number of citations: 10 pubs.acs.org
KN Knust, MP Foley, MS Mubarak, S Skljarevski… - Journal of …, 2010 - Elsevier
… Our protocol involved introducing 4-chloro-2-methoxyphenol (3.45 mL, 28.4 mmol) and m-… and diethyl ether to remove unreacted 4-chloro-2-methoxyphenol. Then the ether extracts …
Number of citations: 47 www.sciencedirect.com
CRT Tarley, LT Kubota - Analytica chimica acta, 2005 - Elsevier
… A study of selectivity was carried out percolating a standard aqueous solution, which contained a mixture of catechol and five phenolic compounds (4-chloro-2-methoxyphenol, 4-…
Number of citations: 104 www.sciencedirect.com
DD Payal, PD Vaidya - Catalysis in Green Chemistry and …, 2021 - dl.begellhouse.com
… In this work, we chose three other model compounds: 4chloro-2-methoxyphenol (CM), 4-chloro-benzamide (CB), and 4-chloro-benzaldehyde (CZ). We compared the efficacy of chlorine …
Number of citations: 2 www.dl.begellhouse.com
G Milczarek, A Ciszewski - Electroanalysis: An International …, 2003 - Wiley Online Library
… ) and its 5 derivatives such as 4-allyl-2-methoxyphenol,2-methoxy-4-propenylphenol, 2methoxy-4-propylphenol, 4-hydroxy-3-methoxybenzylamine and 4-chloro-2-methoxyphenol were …
M Fernández-Fernández, MA Sanromán… - Wood science and …, 2014 - Springer
… The influence of a commercial laccase on the grafting of 4-chloro-2-methoxyphenol, a model compound, onto Eucalyptus globulus sapwood was evaluated by X-ray photoelectron …
Number of citations: 12 link.springer.com
CRT Tarley, MG Segatelli, LT Kubota - Talanta, 2006 - Elsevier
… In this study, a sorbent flow preconcentration system coupled to amperometric detector for the chloroguaiacol (4-chloro-2-methoxyphenol) determination at submicromolar levels is …
Number of citations: 44 www.sciencedirect.com
WC Evans, BSW Smith, HN Fernley… - Biochemical …, 1971 - portlandpress.com
1. Two Pseudomonas strains isolated from soil metabolized 2,4-dichlorophenoxyacetate (2,4-D) as sole carbon source in mineral salts liquid medium. 2. 2,4-Dichlorophenoxyacetate …
Number of citations: 245 portlandpress.com

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